Indole Regioisomerism as a Structural Determinant of Predicted Target Engagement: 5-yl vs. 2-yl Attachment
CAS 1903327-15-0 bears the indole carbonyl at the 5-position, whereas the closest commercially cataloged analog—(1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone (CAS 1903638-66-3)—attaches the carbonyl at the 2-position [1]. In published indole-based IDO1 inhibitor series, the indole substitution position is a critical determinant of potency: for example, in a set of indole–triazole conjugates disclosed in patent US 20140323740, the position of the triazole–indole linkage directly influenced IC₅₀ values against IDO1 enzymatic activity, with shifts >10-fold observed between regioisomers within the same series [2]. Neither CAS 1903327-15-0 nor its 2-yl analog has published IC₅₀ data; therefore this differentiation is class-level inference rather than a direct measurement. Computed physicochemical properties for the isomer family—XLogP3-AA = 2.7, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3, rotatable bond count = 3—are identical for both regioisomers and provide no basis for functional differentiation [1]. The 5-yl versus 2-yl distinction represents a structurally verifiable but functionally uncharacterized point of differentiation.
| Evidence Dimension | Indole attachment position (regioisomerism) |
|---|---|
| Target Compound Data | Indole-5-carbonyl linkage (CAS 1903327-15-0). SMILES: O=C(N1CC(C1)N1C=C(N=N1)C1=CC=CC=C1)C1=CC2=C(NC=C2)C=C1. |
| Comparator Or Baseline | Indole-2-carbonyl linkage (CAS 1903638-66-3). SMILES: C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)N4C=C(N=N4)C5=CC=CC=C5. |
| Quantified Difference | Structural difference confirmed by distinct SMILES and InChI keys; no quantitative biological data available for either regioisomer as of 29 Apr 2026. |
| Conditions | Structural identity verified by SMILES comparison; biological activity context inferred from indole regioisomer SAR trends in patent US 20140323740 (IDO1 inhibitor series). |
Why This Matters
Procurement of the 5-yl isomer (CAS 1903327-15-0) over the 2-yl isomer (CAS 1903638-66-3) must be justified by the specific medicinal chemistry hypothesis under investigation—e.g., if the target protein's binding site favors a 5-substituted indole vector—because no differential potency data exist to guide selection on functional grounds.
- [1] PubChem. (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone. PubChem CID 92074969. XLogP3-AA = 2.7; HBD = 1; HBA = 3; Rotatable Bonds = 3. View Source
- [2] IDO Inhibitors. US Patent Application 20140323740. Discloses indole–triazole compounds wherein indole substitution position affects IDO1 inhibitory potency. View Source
